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The core mechanism of eganelisib revolves around its selective inhibition of PI3Ky, a key regulator of

immune suppression within the tumor microenvironment (TME).

Eganelisib inhibits PI3Ky, reprogramming macrophages from an immunosuppressive to an immune-

activating state.

This process involves several key molecular and cellular events [1]:

¢ Myeloid Cell Recruitment: Eganelisib reduces the recruitment of myeloid-derived suppressor cells
(MDSCs) to tumors [1].

e Macrophage Reprogramming: It directly reprograms tumor-associated macrophages (TAMs)
from an immunosuppressive, tumor-supporting state (M2-like) to an immune-activating, tumor-
suppressing state (M1-like) [1].

¢ Downstream Immune Activation: This reprogramming reshapes the TME, leading to increased
infiltration and activation of cytotoxic CD8+ T-cells and enhanced gene signatures of IFN-y
signaling and antigen presentation [1].

Key Preclinical Syngeneic Model Findings

The following table summarizes the pivotal preclinical studies that demonstrated the anti-tumor activity of

eganelisib, both as a monotherapy and in combination with other agents.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-interest
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11367338/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11367338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11367338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11367338/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Tumor Model Treatment

Key Findings

ReferencelContext

Multiple Eganelisib + anti-

syngeneic PD-1/PD-

models L1/CTLA-4

Syngeneic Eganelisib + anti-

TNBC model PD-1 + nab-
paclitaxel

Syngeneic Eganelisib

models monotherapy

(general)

PI3K-y N/A (Genetic loss)

knockout mice

Overcame resistance to ICls in myeloid-
rich ICl-refractory models; led to tumor
growth delay.

Improved survival vs. chemotherapy
alone or chemo + anti-PD-1 in a
spontaneous model.

Promoted an immune-activated TME with
macrophage reprogramming, T-cell
infiltration, and activation.

Reduced tumor growth rates; linked to
reduced myeloid cell migration and
reprogramming to an immune-stimulatory
phenotype.

[1]

[1]

[2]

[2]

A critical finding from these studies is that the combination of eganelisib with an immune checkpoint

inhibitor (ICI) can overcome resistance to ICIs in models that were previously refractory to ICI treatment

alone [1]. Furthermore, in a spontaneous TNBC model, the triplet combination of eganelisib, an anti-PD-1

antibody, and nab-paclitaxel chemotherapy led to improved survival compared to either chemotherapy

alone or the combination of chemotherapy and anti-PD-1 [1].

Experimental Methodologies Overview

The preclinical validation of eganelisib relied on a suite of standard and advanced immuno-oncology

techniques.

¢ In Vivo Syngeneic Tumor Models: These studies used murine tumor cells (e.g., MC38, CT26,
4T1) implanted into immunocompetent mice. A key metric was the reversal of ICl resistance in

"myeloid-rich" models [1].
¢ In Vitro & Ex Vivo Analyses:

o Cell-based assays to confirm direct inhibition of PI3Ky and its downstream signaling pathways

[2].
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o Flow Cytometry of dissociated tumors to perform immunophenotyping (quantifying CD45+
immune cells, CD8+ T-cells, CD4+ T-cells, TAMs, MDSCs) [1].

o Gene Expression Analysis (e.g., RNA sequencing, Nanostring) on tumor tissue to identify
signatures of immune activation (e.g., IFN-y response), antigen presentation, and TAM
reprogramming [1].

¢ Genetic Models: Studies in PI3BK-y knockout mice or mice with kinase-dead PI3K-y provided
genetic validation of the drug's target, confirming the role of PI3K-y in controlling myeloid-driven
immune suppression [2].

Translation to Clinical Trials

The robust preclinical data formed a solid foundation for clinical development. The identified recommended
Phase 2 doses were 30 mg and 40 mg once daily for eganelisib in combination with a PD-1/PD-L1 inhibitor

[2] [3].

Promising translational data from the MARIO-3 Phase 2 trial in frontline metastatic TNBC shows that the

mechanism of action is recapitulated in patients. Analysis of paired tumor biopsies revealed:

e TAM reprogramming and immune activation after treatment with eganelisib, atezolizumab (anti-
PD-L1), and nab-paclitaxel [1].

¢ Immune activation was observed in patients with both PD-L1 positive and PD-L1 negative tumors,
with gene signatures of extracellular matrix reorganization decreasing after treatment, particularly in
PD-L1 negative tumors [1].

Key Insights for Research and Development

¢ Focus on Myeloid-Rich Tumors: The most significant potential for eganelisib lies in treating
cancers where myeloid-driven immunosuppression is a known mechanism of resistance to
standard therapies, including ICls [1].

¢ Rational Combination Therapy: Eganelisib is not primarily a direct cytotoxic agent but an
immunomodulator. Its greatest efficacy in preclinical models is achieved in rational combinations,
particularly with ICls and certain chemotherapies [1].

e Biomarker Development: The translational data highlights the importance of developing biomarkers
beyond PD-L1, such as gene expression signatures related to myeloid cells and the
extracellular matrix, to identify patients most likely to respond [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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